N-[4-(dimethylcarbamoyl)-2-ethoxyphenyl]-5-methyl-1,4-oxazepane-4-carboxamide
Description
N-[4-(dimethylcarbamoyl)-2-ethoxyphenyl]-5-methyl-1,4-oxazepane-4-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of an oxazepane ring, a dimethylcarbamoyl group, and an ethoxyphenyl group
Properties
IUPAC Name |
N-[4-(dimethylcarbamoyl)-2-ethoxyphenyl]-5-methyl-1,4-oxazepane-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c1-5-25-16-12-14(17(22)20(3)4)6-7-15(16)19-18(23)21-9-11-24-10-8-13(21)2/h6-7,12-13H,5,8-11H2,1-4H3,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNLBVRJVUHJRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)N(C)C)NC(=O)N2CCOCCC2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylcarbamoyl)-2-ethoxyphenyl]-5-methyl-1,4-oxazepane-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazepane Ring: This step involves the cyclization of a suitable precursor, such as an amino alcohol, under acidic or basic conditions to form the oxazepane ring.
Introduction of the Dimethylcarbamoyl Group: This can be achieved by reacting the intermediate with dimethylcarbamoyl chloride in the presence of a base such as triethylamine.
Attachment of the Ethoxyphenyl Group: This step involves the coupling of the intermediate with an ethoxyphenyl derivative, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylcarbamoyl)-2-ethoxyphenyl]-5-methyl-1,4-oxazepane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamoyl derivatives.
Scientific Research Applications
N-[4-(dimethylcarbamoyl)-2-ethoxyphenyl]-5-methyl-1,4-oxazepane-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(dimethylcarbamoyl)-2-ethoxyphenyl]-5-methyl-1,4-oxazepane-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to changes in cellular pathways and biological processes, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(dimethylcarbamoyl)-2-methoxyphenyl]-5-methyl-1,4-oxazepane-4-carboxamide
- N-[4-(dimethylcarbamoyl)-2-ethoxyphenyl]-5-ethyl-1,4-oxazepane-4-carboxamide
Uniqueness
N-[4-(dimethylcarbamoyl)-2-ethoxyphenyl]-5-methyl-1,4-oxazepane-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its oxazepane ring and ethoxyphenyl group contribute to its stability and reactivity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
